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molecular formula C8H4Cl2N2O2 B8353742 7,8-dichloroquinazolin-2,4(1H,3H)-dione

7,8-dichloroquinazolin-2,4(1H,3H)-dione

Cat. No. B8353742
M. Wt: 231.03 g/mol
InChI Key: IJGPNKYAOJMMQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08530486B2

Procedure details

Prepared according to general method C from 2-amino-3,4-dichlorobenzoic acid (2.23 g) and urea (6.49 g). Yield 2.18 g (87%) of a solid. 1H-NMR (DMSO-δ6) δ (ppm) 11.64 (br s, 1H), 10.87 (br s, 1H), 7.86 (d, J=8.5 Hz, 1H), 7.43 (d, J=8.5 Hz, 1H).
Quantity
2.23 g
Type
reactant
Reaction Step One
Name
Quantity
6.49 g
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
2.18 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([Cl:11])=[C:9]([Cl:12])[CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].[NH2:13][C:14](N)=[O:15]>>[Cl:12][C:9]1[C:10]([Cl:11])=[C:2]2[C:3]([C:4](=[O:5])[NH:13][C:14](=[O:15])[NH:1]2)=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
2.23 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC(=C1Cl)Cl
Step Two
Name
Quantity
6.49 g
Type
reactant
Smiles
NC(=O)N
Step Three
Name
solid
Quantity
2.18 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C2C(NC(NC2=C1Cl)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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